molecular formula C12H15NO4 B554554 (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 2900-20-1

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B554554
CAS RN: 2900-20-1
M. Wt: 237,25 g/mole
InChI Key: SZQMTCSQWUYUML-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the Corey-Bakshi-Shibata (CBS) reduction . This method involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst . Another method that might be relevant is the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .


Chemical Reactions Analysis

The chemical reactions involving “®-2-(((Benzyloxy)carbonyl)amino)butanoic acid” or “®-3-(((Benzyloxy)carbonyl)amino)butanoic acid” would depend on the conditions and the other reactants present. As mentioned earlier, these compounds could potentially be involved in CBS reductions or carbonylation reactions .

Scientific Research Applications

Biologically Active Compounds of Plants

Carboxylic acids, including (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, have been studied for their biological activities. A review highlights that certain natural carboxylic acids possess significant antioxidant, antimicrobial, and cytotoxic properties. The study establishes a correlation between the structure of these acids and their bioactivity, emphasizing that the number of hydroxyl groups and conjugated bonds plays a crucial role in determining the bioactivity of these compounds. This indicates that compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid could have potential applications in areas requiring antioxidant, antimicrobial, or cytotoxic effects (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis and Modification

Levulinic Acid in Drug Synthesis

The derivative of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, Levulinic acid (LEV), has been identified as a key building block chemical derived entirely from biomass. It's noted for its flexibility and unique properties during drug synthesis, offering benefits like cost reduction, cleaner reactions, and potential in the field of medicine. LEV and its derivatives can be used to synthesize a variety of value-added chemicals and play a role in cancer treatment, medical materials, and other medical fields. This highlights the importance of compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in the field of drug development and medical research (Zhang et al., 2021).

Analytical Chemistry Applications

Ninhydrin Reaction for Amino Acid Analysis

In agricultural and biomedical sciences, the ninhydrin reaction, which interacts with amino groups to form chromophores like Ruhemann's purple, is widely used. It's utilized for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins. The adaptability of the ninhydrin reaction for various analytical purposes, including specialized needs in analytical chemistry and biochemistry, suggests potential applications for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in similar analytical methods, given its amino group that might interact with ninhydrin (Friedman, 2004).

Safety And Hazards

As with all chemical compounds, “®-2-(((Benzyloxy)carbonyl)amino)butanoic acid” or “®-3-(((Benzyloxy)carbonyl)amino)butanoic acid” should be handled with care. They are intended for use in research only and are not suitable for use as food, drugs, or household items .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQMTCSQWUYUML-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448115
Record name (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

CAS RN

2900-20-1
Record name (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.